Rhc 80267

概要

説明

ジアシルグリセロールリパーゼは、ジアシルグリセロールから内因性カンナビノイドである2-アラキドノイルグリセロールを生成する酵素です 。この化合物は、特に脂質シグナル伝達経路の研究において、科学研究の様々な分野で重要な意味を持っています。

準備方法

RHC 80267の合成は、ヘキサン-1,6-ジアミンとシクロヘキシルイソシアネートを反応させて対応する尿素誘導体を生成することから始まります。 この中間体は、次にヒドロキシルアミンで処理されて最終生成物が得られます 。反応条件は通常、ジクロロメタンやテトラヒドロフランなどの有機溶媒を使用し、反応は室温またはわずかに高温で行われます。

化学反応の分析

RHC 80267は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、様々な酸化誘導体を生成することが可能です。

還元: この化合物は、還元されて、様々な還元生成物を生成することができます。

置換: this compoundは、置換反応を起こすことができ、その官能基の1つまたは複数を他の基で置き換えます。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、様々な求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

科学的研究の応用

RHC80267 is a diacylglycerol lipase (DGL) inhibitor with applications in studying epilepsy, insulin secretion, and vascular function . DGLs generate 2-arachidonylglycerol (2-AG) from diacylglycerol, and RHC80267 has been shown to alter brain 2-AG levels, leading to cannabinoid-related behavioral effects .

Scientific Research Applications

-

Epilepsy Research: RHC80267 has demonstrated potential in reducing spontaneous recurrent seizures (SRS) .

- In a study using a pilocarpine model of temporal lobe epilepsy, RHC80267 treatment significantly reduced the percentage of mice suffering from SRS and decreased the duration of observed seizures compared to a control group .

- The same study also found that RHC80267 attenuated depression and anxiety-related behaviors, improved spatial learning and memory, and inhibited seizure-induced hippocampal neuronal loss during the chronic epileptic period .

- The study involved administering RHC80267 (1.3 μmol) or JZL184 (20 mg/kg) to pilocarpine-treated mice immediately after status epilepticus (SE), followed by daily treatment for 7 days .

-

Insulin Secretion: RHC80267's influence on diacylglycerol metabolism has implications for insulin secretion .

- Research in pancreatic mouse islets showed that RHC 80,267 reduced glucose-induced insulin secretion by 50-60%, while carbacholin-induced insulin secretion was unaffected .

- The addition of the diacylglycerol kinase inhibitor R 59,022 did not change glucose-stimulated insulin secretion but abolished the inhibition seen in the presence of RHC 80,267 .

- RHC 80,267 increased islet glucose utilization, measured as formation of tritiated water from 5-[3H]-glucose, threefold but did not affect glucose oxidation to CO2, lactate production, or islet ATP levels .

-

Vascular Function: RHC-80267 potentiates relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action .

- In rat mesenteric artery contracted with noradrenaline or KCl, RHC-80267 (0.1-10 μM) potentiated the relaxation evoked by acetylcholine .

- RHC-80267 concentration-dependently inhibited cholinesterase activity with an IC(50) of 4 μM in brain homogenate .

- The potentiation of acetylcholine-evoked responses by RHC-80267 in rat mesenteric artery is caused by the inhibition of the cholinesterase activity in the vascular wall .

- Smooth Muscle Function: In smooth muscle isolated from the guinea-pig gastric antrum, RHC-80267 (0.3-1 μM) increased slow potential frequency and reduced the refractory period for slow potentials generation evoked by depolarizing stimuli from 8 s to 5 s . Also, RHC-80267 enhanced the frequency of slow potentials increased by acetylcholine (ACh) .

- Tyramide Signal Amplification (TSA): this compound is used for signal amplification of ISH, IHC and IC etc .

- Cellular Assays: this compound is applied as a convenient and sensitive way for cell proliferation assay and cytotoxicity assay .

Data Table

作用機序

RHC 80267は、ジアシルグリセロールリパーゼを選択的に阻害することで作用し、ジアシルグリセロールから2-アラキドノイルグリセロールへの変換を防ぎます 。この阻害は、ジアシルグリセロールとその代謝産物を依存する様々なシグナル伝達経路に影響を与えます。 さらに、this compoundは、コリンエステラーゼ活性を阻害し、アセチルコリンによって誘発される弛緩を強化します 。 また、シクロオキシゲナーゼとホスファチジルコリンの加水分解も阻害します .

類似の化合物との比較

This compoundは、ジアシルグリセロールリパーゼを選択的に阻害するという点で独特です。類似の化合物には以下が含まれます。

THL (テトラヒドロリプスタチン): 別のジアシルグリセロールリパーゼ阻害剤ですが、選択性と効力が異なります。

オルリスタット: 主に体重減量に使用されるリパーゼ阻害剤で、ジアシルグリセロールリパーゼにも影響しますが、より広範囲に作用します。

This compoundは、ジアシルグリセロールリパーゼを阻害する際の選択性と効力の高さから、脂質シグナル伝達研究における貴重なツールとなっています .

類似化合物との比較

RHC 80267 is unique in its selective inhibition of diacylglycerol lipase. Similar compounds include:

THL (Tetrahydrolipstatin): Another diacylglycerol lipase inhibitor but with different selectivity and potency.

Orlistat: A lipase inhibitor used primarily for weight loss, which also affects diacylglycerol lipase but with a broader range of activity.

This compound stands out due to its high selectivity and potency in inhibiting diacylglycerol lipase, making it a valuable tool in lipid signaling research .

生物活性

RHC 80267 is a selective inhibitor of diacylglycerol lipase (DGL), an enzyme that plays a crucial role in the metabolism of lipids, particularly in the production of endocannabinoids such as 2-arachidonoylglycerol (2-AG). This compound has garnered significant attention for its biological activities and potential therapeutic applications.

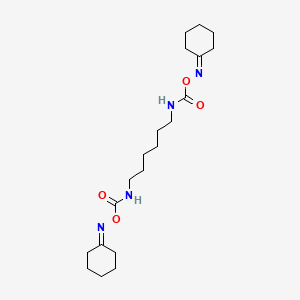

- Chemical Name : O,O'-[1,6-Hexanediyl bis(iminocarbonyl)]dioxime cyclohexanone

- Molecular Formula : C₂₀H₃₄N₄O₄

- CAS Number : 83654-05-1

- Purity : ≥95% .

This compound primarily functions as an inhibitor of diacylglycerol lipase, with reported IC50 values of:

Additionally, it weakly inhibits phospholipases C and A2 and has been shown to potentiate acetylcholine-induced relaxation in mesenteric arteries by inhibiting cholinesterase activity .

Effects on Insulin Secretion

A study investigating the effects of this compound on pancreatic islets found that:

- Glucose-induced insulin secretion was reduced by 50-60% in the presence of this compound.

- Carbachol-induced insulin secretion remained unaffected.

- This compound increased islet glucose utilization threefold but did not significantly alter glucose oxidation or ATP levels .

Neuroprotective Effects

Research involving a pilocarpine model of temporal lobe epilepsy demonstrated that this compound treatment:

- Significantly reduced the incidence of spontaneous recurrent seizures (SRS).

- Decreased seizure duration compared to control groups.

- Improved neuropsychological performance and reduced anxiety-related behaviors .

Study on Vascular Effects

In a study focused on vascular smooth muscle, this compound was shown to enhance acetylcholine-induced relaxation in rat mesenteric arteries. This effect was attributed to its anti-cholinesterase action, indicating potential cardiovascular benefits .

Epilepsy Model Research

In a controlled experiment using mice with induced seizures, this compound was administered post-status epilepticus. The results indicated:

- A reduction in seizure frequency and duration.

- Amelioration of cognitive impairments associated with chronic epilepsy, suggesting that manipulating endocannabinoid signaling could be a viable therapeutic strategy .

Summary Table of Biological Activities

特性

IUPAC Name |

(cyclohexylideneamino) N-[6-[(cyclohexylideneamino)oxycarbonylamino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N4O4/c25-19(27-23-17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)28-24-18-13-7-4-8-14-18/h1-16H2,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSVYGIGWRDVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOC(=O)NCCCCCCNC(=O)ON=C2CCCCC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232494 | |

| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83654-05-1 | |

| Record name | Cyclohexanone 1,1′-[O,O′-[1,6-hexanediylbis(iminocarbonyl)]dioxime] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83654-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Bis(cyclohexyloximinocarbonyl)hexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083654051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hexane-1,6-diyldiimino)bis{[(cyclohexylideneamino)oxy]methanone} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-BIS(CYCLOHEXYLOXIMINOCARBONYL)HEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VB68H5WIT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of RHC 80267 and how does it interact with it?

A1: this compound specifically targets and inhibits DAG lipase. [] This enzyme catalyzes the hydrolysis of diacylglycerol (DAG) to 2-arachidonylglycerol (2-AG), a precursor to arachidonic acid. By binding to DAG lipase, this compound prevents this conversion, thereby reducing AA availability for downstream signaling pathways. []

Q2: What are the downstream consequences of inhibiting DAG lipase with this compound?

A2: Inhibiting DAG lipase with this compound disrupts the production of AA and its metabolites, including prostaglandins and leukotrienes. [, ] This disruption affects various cellular processes, including inflammation, smooth muscle contraction, and hormone secretion. [, , ]

Q3: Does this compound influence the endocannabinoid system?

A3: Yes, this compound can modulate the endocannabinoid system by inhibiting the production of 2-AG, an endocannabinoid. [] This inhibition has been linked to reduced pain sensitivity in response to stress, suggesting a potential role for this compound in pain management. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。